MK181

Enzymology Cancer Metabolism Diabetic Complications

MK181 is a halophenoxyacetic acid derivative with dual AR/AKR1B10 inhibition (IC50 0.71 μM/4.5 μM). Its crystallographically-defined binding to the external loop A subpocket (PDB:5LIK) makes it an essential tool for dissecting target selectivity versus bulkier analogs like MK204. For reproducible diabetic complication or cancer research requiring balanced dual inhibition, procure MK181 to ensure experimental integrity.

Molecular Formula C16H13BrClNO4
Molecular Weight 398.6 g/mol
Cat. No. B138951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK181
SynonymsFingerclasp protein
Molecular FormulaC16H13BrClNO4
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br
InChIInChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21)
InChIKeyPAOIFRPAIJVWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK181: A Structurally Characterized Aldose Reductase and AKR1B10 Inhibitor for Selectivity Profiling


MK181 (CAS 314297-32-0) is a synthetic small molecule inhibitor within the halophenoxyacetic acid chemical series . It functions as a dual inhibitor of human aldose reductase (AR) and aldo-keto reductase family 1 member B10 (AKR1B10), two enzymes with high structural similarity but distinct physiological roles [1]. Quantitatively, MK181 exhibits IC50 values of 0.71 μM against AR and 4.5 μM against AKR1B10 . Its binding mode within the AKR1B10 active site has been elucidated at high resolution, distinguishing it from bulkier analogs in the same chemical series [2].

MK181 Selectivity: Why Close Analogs in the IDD388 Series Cannot Be Substituted


Within the IDD388-derived chemical series, subtle structural modifications lead to profound differences in target selectivity and binding mode. Simply substituting MK181 with a closely related analog like the more potent MK204 (IC50 of 80 nM for AKR1B10) or the more AR-selective IDD388 (IC50 of 30 nM for AR) is scientifically invalid without a clear understanding of their distinct pharmacological profiles [1]. MK181 occupies a unique position in this series, with a specific AR/AKR1B10 selectivity ratio (~6.3) and a binding mode confined to the external loop A subpocket of AKR1B10, unlike bulkier analogs that induce the opening of an inner specificity pocket [2]. This fundamental difference in molecular recognition translates directly to different experimental outcomes, making generic substitution a significant risk to data reproducibility.

MK181: Quantified Differentiation Against IDD388, MK204, and In-Class AR/AKR1B10 Inhibitors


Differential IC50 Values Define a Unique Selectivity Ratio for AR and AKR1B10

MK181 exhibits a distinct selectivity profile compared to the parent compound IDD388 and the more optimized analog MK204. MK181 inhibits AR with an IC50 of 0.71 μM and AKR1B10 with an IC50 of 4.5 μM, resulting in a selectivity ratio (AKR1B10/AR) of approximately 6.3 . In contrast, IDD388 is a highly potent and selective AR inhibitor (AR IC50 of 0.03 μM), with a reported AKR1B10 IC50 of 4.4 μM, yielding a selectivity ratio of ~146 [1]. Conversely, MK204 is a potent and selective AKR1B10 inhibitor with an IC50 of 0.08 μM [2].

Enzymology Cancer Metabolism Diabetic Complications

Structurally Resolved Binding Mode Distinguishes MK181 from Bulkier Analogs in AKR1B10

X-ray crystallography reveals that MK181 binds exclusively to the external loop A subpocket of AKR1B10, a mode of interaction it shares only with the smaller analog IDD388 [1]. In contrast, bulkier polybrominated derivatives from the same series, including MK184, MK319, and MK204, fail to fit into this subpocket. Instead, their increased steric bulk forces the enzyme to open a separate, inner specificity pocket characterized by a π-π stacking interaction with the Trp112 side chain, a conformational change not possible in AR [1].

Structural Biology X-ray Crystallography Drug Design

High-Resolution Crystal Structure of MK181-Bound AKR1B10 Provides a Blueprint for Rational Design

The binding pose of MK181 within human AKR1B10 has been experimentally determined by X-ray diffraction to a resolution of 2.05 Å (PDB ID: 5LIK) [1]. This high-resolution structure provides an unambiguous, atomistic map of the inhibitor's interactions, including its key fit into the external loop A subpocket. While other inhibitors like MK204 also have solved structures, the MK181 complex represents a distinct, lower-affinity binding mode that is critical for understanding the full spectrum of AKR1B10's conformational flexibility and for benchmarking computational models [2].

Structural Biology Computational Chemistry Medicinal Chemistry

Energetics of Halogen Bonding Differentiate MK181 from the Ultra-Potent MK204

Quantum-mechanical (QM) calculations reveal a key energetic difference underpinning the stark potency gap between MK181 and MK204. The study by Cousido-Siah et al. (2016) determined that MK204 is capable of forming a strong halogen bond with the AKR1B10 protein, contributing -4.4 kcal/mol to the binding free energy [1]. In contrast, the smaller and less brominated structure of MK181 prevents it from forming this strong, stabilizing halogen bond, consistent with its 56-fold lower potency against AKR1B10 [1].

Medicinal Chemistry Biophysics Computational Chemistry

High and Verified Chemical Purity Ensures Reproducible Experimental Outcomes

Commercially sourced MK181 is consistently supplied with a verified purity of ≥98%, as determined by HPLC analysis . This high standard of purity is critical for minimizing off-target effects and ensuring that observed biological activity is attributable to MK181 itself. While this level of purity is expected for high-quality research compounds, it serves as a fundamental differentiator against custom-synthesized batches of unknown purity or less rigorously characterized alternatives.

Chemical Biology Assay Development Procurement

MK181: Validated Research Applications for AR/AKR1B10 Selectivity Profiling


Use as a Chemical Probe for AKR1B10's External Loop A Subpocket

Based on its unique, crystallographically-defined binding mode to the external loop A subpocket (PDB ID: 5LIK), MK181 is the optimal tool compound for investigating the functional role of this specific region in AKR1B10 substrate recognition and inhibitor selectivity [1]. Researchers can use MK181 in parallel with a bulkier analog like MK204 to dissect the distinct contributions of the external loop A and inner specificity pockets to enzyme function and ligand binding [1].

Dual AR/AKR1B10 Inhibition Studies Requiring a Moderate Potency Profile

For studies investigating the combined or overlapping roles of AR and AKR1B10 in pathologies such as diabetic complications or cancer, MK181's intermediate selectivity ratio (AKR1B10/AR ≈ 6.3) and moderate potency (AR IC50 0.71 μM, AKR1B10 IC50 4.5 μM) make it a valuable tool . It can be employed in cellular models where a balanced, dual inhibition approach is desired, providing a distinct pharmacological profile compared to the highly selective probes IDD388 (AR-selective) and MK204 (AKR1B10-selective) [2].

Validation of Computational Models for Halogen Bonding and Ligand Binding

The high-resolution crystal structure of the MK181-AKR1B10 complex (2.05 Å) provides a robust experimental benchmark for computational chemistry and structure-based drug design [3]. MK181 serves as an ideal 'negative control' ligand for validating QM/MM calculations or docking algorithms aimed at predicting halogen bonding energies, given that it lacks the strong -4.4 kcal/mol halogen bond interaction characteristic of the more potent MK204 [4]. Its well-defined, weaker binding mode offers a stringent test for the accuracy of in silico models.

Reference Compound in Enzymatic Assays for AR and AKR1B10

Due to its well-characterized IC50 values against both AR (0.71 μM) and AKR1B10 (4.5 μM), and its availability at high purity (≥98%), MK181 can be reliably used as a reference inhibitor in routine enzymatic assays . This ensures consistent and comparable results across different experimental runs and between laboratories, facilitating the benchmarking of novel inhibitors or the characterization of enzyme variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK181

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.